REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[C:20]1(C)C=CC=CC=1.COC(OC)OC>CO>[CH3:20][O:18][C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 55° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to yield 7.7 g
|
Type
|
STIRRING
|
Details
|
stirred for ca ½ h
|
Type
|
FILTRATION
|
Details
|
The amberlyst 15 was filtered off
|
Type
|
STIRRING
|
Details
|
after stirring with DCM (30 mL) for ½ h
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the DCM
|
Type
|
TEMPERATURE
|
Details
|
the clear solution was cooled
|
Type
|
ADDITION
|
Details
|
more MeOH (ca 20 mL, total ca 40 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled
|
Type
|
CUSTOM
|
Details
|
more crystals precipitated
|
Type
|
STIRRING
|
Details
|
after stirring for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with cold MeOH
|
Type
|
CUSTOM
|
Details
|
The white crystals were dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 5.61 g
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(CCCCCCCCCCCCCCCBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |